
7,8-Dimethoxy-3,4-dihydroisoquinoline
Vue d'ensemble
Description
7,8-Dimethoxy-3,4-dihydroisoquinoline is a chemical compound that has been the subject of various research studies due to its interesting chemical properties and potential pharmacological applications. The compound is a derivative of the isoquinoline alkaloids, which are known for their presence in various plant species and for their diverse biological activities .
Synthesis Analysis
The synthesis of 7,8-dimethoxy-3,4-dihydroisoquinoline has been explored through different methods. One approach involves the oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline with potassium permanganate in acetone, which affords 7,8-dimethoxy-3,4-dihydroisoquinoline as the primary product . Another method includes the synthesis of related compounds, such as 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, which was confirmed by synthesis and used as a relay compound in further reactions . Additionally, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been reported, starting from 3,4-dimethoxy phenethylamine .
Molecular Structure Analysis
The molecular structure of 7,8-dimethoxy-3,4-dihydroisoquinoline derivatives has been studied using various techniques, including X-ray crystallography. For instance, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was established by X-ray crystallography, revealing a distorted conformation of the six-membered hetero ring . Similarly, the absolute configuration of (R)-(+)-8,9-dimethoxy-6,10b-dihydro-5H-thiazolo[2,3-a]isoquinolin-3-one was established by X-ray diffraction .
Chemical Reactions Analysis
7,8-Dimethoxy-3,4-dihydroisoquinoline and its derivatives participate in various chemical reactions. For example, 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile reacts with acyl iso(thio)cyanates to yield fused oxo- and thioxodihydropyrimidoisoquinolines . The compound also reacts with primary amines and formaldehyde to form N-substituted tetrahydropyrimidinoisoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7,8-dimethoxy-3,4-dihydroisoquinoline derivatives have been characterized through various studies. For instance, substituted 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines were synthesized and their structures were studied by X-ray crystallographic analysis and theoretical methods, revealing two favored conformations . The antioxidant properties of novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives containing an ionone unit were also evaluated, with some exhibiting potent in vitro antioxidant activity .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Synthesis of Novel Heterocycles : 7,8-Dimethoxy-3,4-dihydroisoquinoline was used to synthesize novel annulated dihydroisoquinoline heterocycles, demonstrating cytotoxicity against various cancer cell lines, such as breast adenocarcinoma, hepatocellular carcinoma, and colorectal carcinoma, potentially offering new avenues in cancer therapy (Saleh et al., 2020).
Chemical Preparation and Properties
- Facile Route to Dioxygenated Dihydroisoquinolines : A study described the oxidation of tetrahydroisoquinoline to 7,8-dimethoxy-3,4-dihydroisoquinoline, providing a method for generating the corresponding imine, crucial for further chemical applications (El-Fishawy et al., 1984).
- Photophysical Properties in Protic Solvents : Research on 6,7-dimethoxy-3,4-dihydroisoquinoline revealed insights into its photophysical properties in protic solvents, showing the presence of solvated initial molecules and protonated cationic forms, important for understanding its spectral and luminescent properties (Dubouski et al., 2006).
Chemical Modification and Applications
- Partial O-Demethylation : A detailed study on the partial O-demethylation of various aromatic dimethoxy-substituted dihydroisoquinolines, including 7,8-dimethoxy-3,4-dihydroisoquinoline, showed preferential cleavage at specific methoxyl groups, contributing to the understanding of molecular structure and reactivity (Brossi & Teitel, 1970).
Antitumor and Pharmacological Properties
- Antitumor Activity : The compound was synthesized and evaluated for its pharmacological profile, including anticonvulsant effects in different animal models of epilepsy, demonstrating its potential as a novel anticonvulsant agent (Gitto et al., 2009).
- Inhibitory Effects on Apamin-Sensitive Binding Sites : Methoxylated tetrahydroisoquinolinium derivatives, derived from 7,8-dimethoxy-3,4-dihydroisoquinoline, showed high affinity for apamin-sensitive binding sites, indicating potential therapeutic applications (Graulich et al., 2006).
Safety And Hazards
According to the safety data sheet, “7,8-Dimethoxy-3,4-dihydroisoquinoline” is harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Propriétés
IUPAC Name |
7,8-dimethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCAKKLGOGABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCN=C2)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226780 | |
| Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethoxy-3,4-dihydroisoquinoline | |
CAS RN |
75877-72-4 | |
| Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075877724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dimethoxy-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



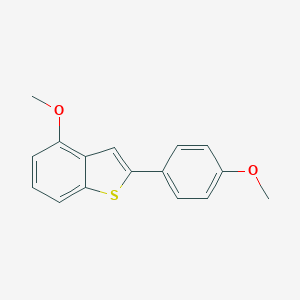
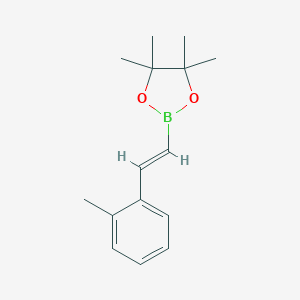
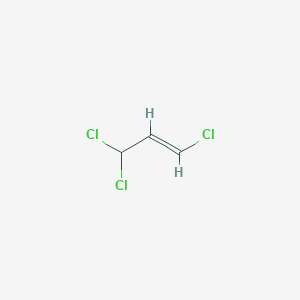
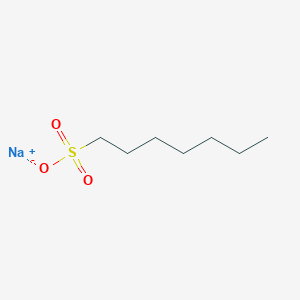
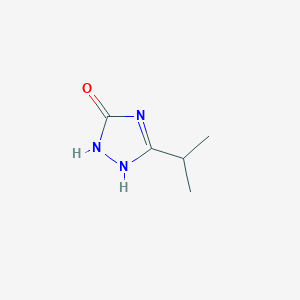
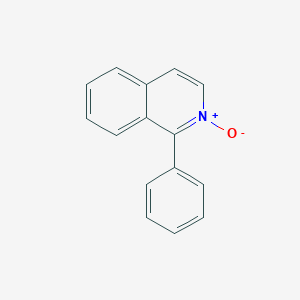
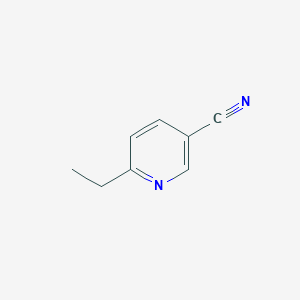
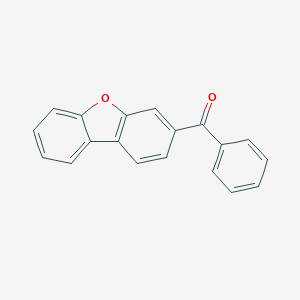
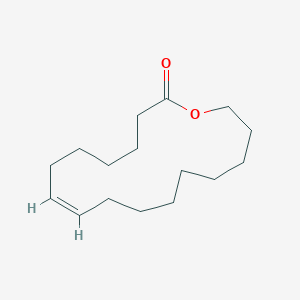
![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)



